molecular formula C9H9ClO2 B13943343 2-Chloro-4-methoxy-5-methylbenzaldehyde

2-Chloro-4-methoxy-5-methylbenzaldehyde

Cat. No.: B13943343
M. Wt: 184.62 g/mol
InChI Key: NTORUHPAVNTNBS-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a substituted benzaldehyde, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxy-5-methylbenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of 4-methoxy-5-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methoxy-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-5-methylbenzaldehyde is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3

InChI Key

NTORUHPAVNTNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)C=O

Origin of Product

United States

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